

toxicological profile of 4-Nitro-m-xylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitro-M-xylene

Cat. No.: B166903

[Get Quote](#)

An In-Depth Technical Guide: Toxicological Profile of **4-Nitro-m-xylene** (CAS 89-87-2)

Introduction: Contextualizing the Hazard

4-Nitro-m-xylene (1,3-Dimethyl-4-nitrobenzene) is an organic chemical intermediate used in the synthesis of various compounds.^[1] As with many nitroaromatic compounds, its chemical reactivity suggests a potential for biological activity that warrants a thorough toxicological evaluation. This guide provides a comprehensive overview of the known toxicological profile of **4-Nitro-m-xylene**, addresses significant data gaps, and outlines a strategic framework for further investigation based on internationally recognized protocols. We will synthesize available data with insights drawn from structurally similar chemicals to construct a robust preliminary hazard assessment, adhering to the principles of modern toxicology and risk assessment.

Section 1: Physicochemical Identity and Properties

A substance's toxicological behavior is fundamentally governed by its physical and chemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME), and thus its potential to reach and interact with biological targets.

Chemical Identity

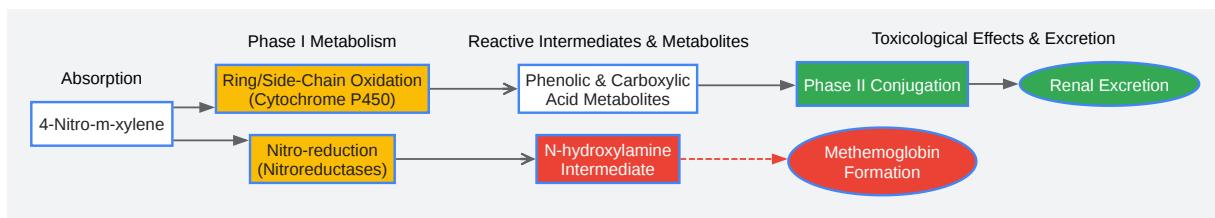
- Chemical Name: **4-Nitro-m-xylene**^[2]
- Synonyms: 2,4-dimethyl-1-nitrobenzene, 1,3-Dimethyl-4-nitrobenzene^{[3][4]}
- CAS Number: 89-87-2^[2]

- Molecular Formula: C₈H₉NO₂ [2]
- Molecular Weight: 151.16 g/mol [2]

Physical and Chemical Properties

The properties of **4-Nitro-m-xylene** indicate it is a combustible, semi-volatile liquid with low water solubility, suggesting that dermal and inhalation routes are significant for occupational exposure, while its lipophilicity (indicated by XLogP3) suggests a potential for absorption and distribution into fatty tissues.

Property	Value	Source
Physical State	Liquid	[5][6]
Appearance	Light yellow to amber liquid	[5]
Melting Point	7-9 °C / 41-44.6 °F	[2][6]
Boiling Point	244 °C / 471.2 °F	[2][6]
Density	1.117 - 1.135 g/mL at 15-25 °C	[2][5]
Flash Point	121 °C / 249.8 °F	[6]
Water Solubility	Insoluble / Less than 1 mg/mL	[1][5]
Vapor Pressure	1 mmHg at 65.6 °C (150.1 °F)	[5]
Log P (XLogP3)	2.7	[5]


Section 2: Toxicokinetics - A Predictive Assessment

Direct studies on the toxicokinetics of **4-Nitro-m-xylene** are not readily available in the public domain. However, by examining its structural components—a xylene backbone and a nitro functional group—we can develop a scientifically grounded hypothesis regarding its metabolic fate and its implications for toxicity.

- Absorption: Due to its moderate lipophilicity and semi-volatile nature, **4-Nitro-m-xylene** is expected to be readily absorbed via inhalation, dermal contact, and oral ingestion. [3][4]

- Distribution: Following absorption, it is likely to distribute to various tissues, with potential accumulation in adipose tissue.
- Metabolism: The metabolism is anticipated to follow two primary pathways, characteristic of nitroaromatic compounds and alkylbenzenes:
 - Nitro-reduction: The nitro group can be reduced by nitroreductases in the liver and other tissues, including gut microbiota, to form nitroso and N-hydroxylamine intermediates. The N-hydroxylamine metabolite is a key player in the mechanism of methemoglobinemia, a hallmark of nitroaromatic compound toxicity.[7] This metabolite can oxidize the ferrous iron (Fe^{2+}) in hemoglobin to its ferric state (Fe^{3+}), rendering it incapable of transporting oxygen.
 - Ring and Side-Chain Oxidation: Cytochrome P450 enzymes are expected to oxidize the aromatic ring and the methyl groups, leading to the formation of nitrophenols and benzoic acid derivatives, which are then conjugated (e.g., with glucuronic acid or sulfate) to facilitate excretion.[8]

Diagram: Proposed Metabolic Pathway of 4-Nitro-m-xylene

[Click to download full resolution via product page](#)

Caption: Proposed metabolic activation and detoxification pathways for **4-Nitro-m-xylene**.

Section 3: Acute Toxicity

Acute toxicity data provides information on the health effects of short-term exposure. For **4-Nitro-m-xylene**, the primary concern is its classification as harmful by multiple routes of exposure and its potential to induce methemoglobinemia.

- Classification: Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity Category 4).[3][6]
- Symptoms of Exposure: May include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[4][5] A key systemic effect is cyanosis (bluish discoloration of the skin), resulting from methemoglobinemia.[4] Associated symptoms include headache, dizziness, drowsiness, shortness of breath, rapid heart rate, and chocolate-brown colored blood.[4]
- Mechanism of Methemoglobinemia: As outlined in the metabolic pathway, the N-hydroxylamine metabolite is a potent oxidizing agent that converts hemoglobin to methemoglobin, impairing oxygen transport and leading to tissue hypoxia.

Section 4: Repeated Dose Toxicity (Sub-chronic & Chronic)

There is a significant lack of publicly available data on the effects of repeated or long-term exposure to **4-Nitro-m-xylene**.[6] In such cases, it is standard practice to evaluate data from structural analogs to predict potential target organs.

- Analog Insights (Xylenes): Chronic exposure to xylenes can lead to effects on the central nervous system, respiratory system, and kidneys.[9]
- Analog Insights (Nitrobenzene): The toxicity of nitrobenzene, a parent nitroaromatic compound, is characterized by effects on the hematological system (methemoglobinemia, anemia), spleen, liver, and reproductive organs.[7]

Based on these analogs, the primary target organs for repeated **4-Nitro-m-xylene** exposure would likely include the blood, spleen, liver, kidneys, and central nervous system. To definitively determine the No Observed Adverse Effect Level (NOAEL) and characterize these hazards, standardized studies are required.

Experimental Protocol: OECD Test Guideline 408 - Repeated Dose 90-Day Oral Toxicity Study in Rodents

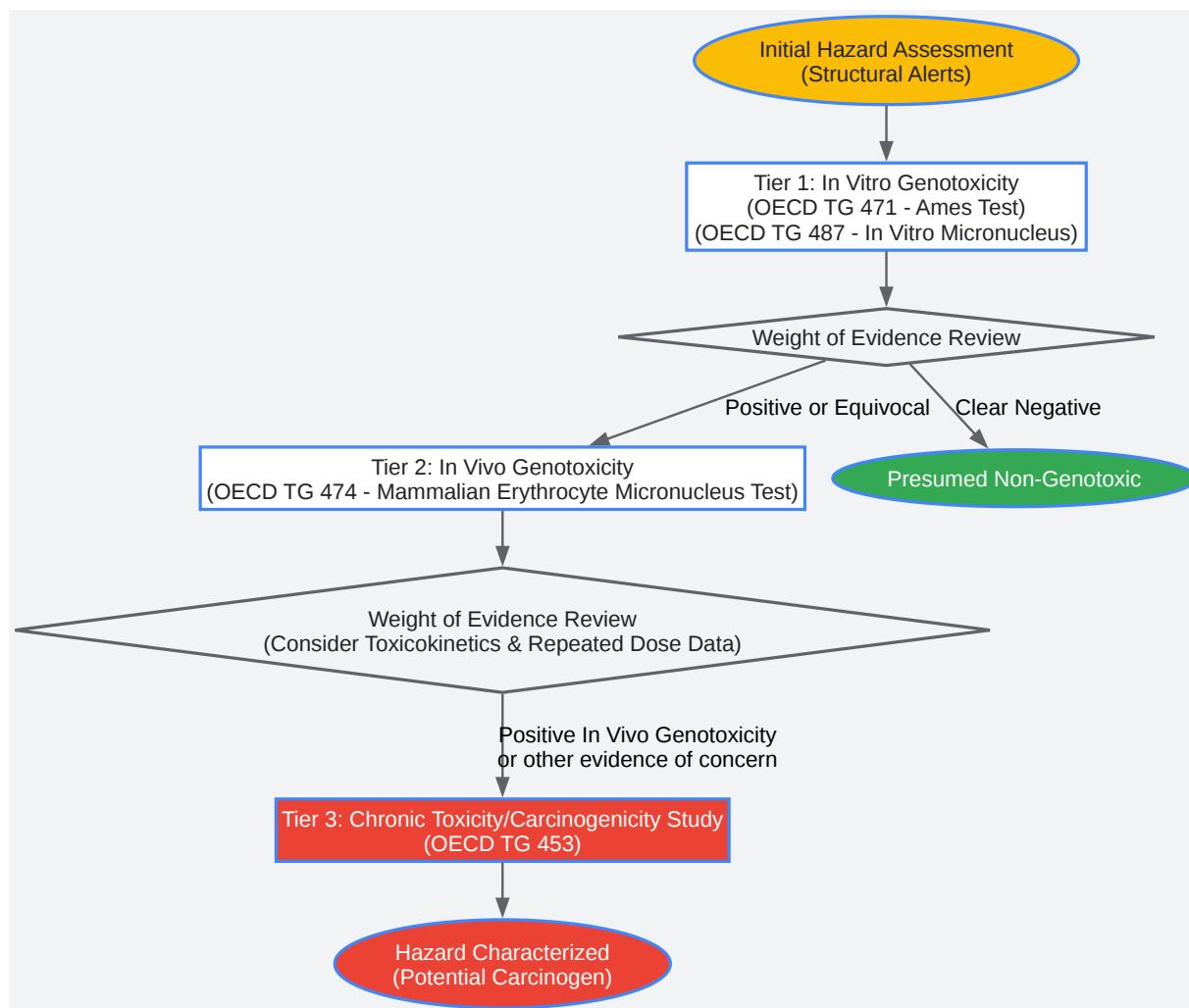
This guideline is the international standard for evaluating sub-chronic toxicity and is a cornerstone for hazard classification and risk assessment.[\[10\]](#)

Objective: To characterize the toxic effects of a substance following 90 days of daily oral administration and to establish a NOAEL.

Methodology:

- **Test System:** Typically, Wistar or Sprague-Dawley rats are used. A minimum of 10 males and 10 females per group.
- **Dose Selection:** At least three dose levels plus a concurrent control group are used. Dose levels are selected based on data from shorter-term (e.g., 28-day) studies, aiming to identify a toxic dose, a NOAEL, and intermediate doses.[\[11\]](#)
- **Administration:** The test substance is administered orally, typically via gavage or in the diet/drinking water, 7 days a week for 90 days.
- **In-life Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.
- **Clinical Pathology:** Towards the end of the study, blood samples are collected for hematology (e.g., red/white blood cell counts, hemoglobin, methemoglobin) and clinical chemistry (e.g., markers of liver and kidney function). Urinalysis is also performed.
- **Terminal Procedures:** At 90 days, all animals are euthanized. A full necropsy is performed, and major organs are weighed.
- **Histopathology:** A comprehensive set of organs and tissues from the control and high-dose groups are examined microscopically. Any target organs identified in the high-dose group are then examined in the lower-dose groups to establish the NOAEL.

Causality and Validation: This protocol is a self-validating system. The inclusion of a control group, multiple dose levels, and both sexes allows for the robust statistical identification of


dose-dependent effects. The combination of in-life observations, clinical pathology, and histopathology provides multiple, converging lines of evidence to identify and characterize target organ toxicity.

Section 5: Genotoxicity and Carcinogenicity

Data on the genotoxic and carcinogenic potential of **4-Nitro-m-xylene** are not available.[3][6] However, many nitroaromatic compounds are known to be mutagenic, often requiring metabolic activation (i.e., nitro-reduction) to exert their effects. Therefore, there is a structural alert for genotoxicity.

A tiered testing strategy is the standard approach to assess these endpoints, starting with in vitro assays and progressing to in vivo studies if warranted.

Diagram: Tiered Strategy for Genotoxicity and Carcinogenicity Testing

[Click to download full resolution via product page](#)

Caption: A standard tiered approach for assessing the genotoxic and carcinogenic potential of a chemical.

Section 6: Reproductive and Developmental Toxicity

No data exists for the reproductive or developmental toxicity of **4-Nitro-m-xylene**.^[3] The parent compound, m-xylene, has been shown to cause developmental effects in animals at high concentrations, such as reduced fetal weight and skeletal deformities.^[9] To address this data gap, a screening-level study is the appropriate first step.

Experimental Protocol: OECD Test Guideline 422 - Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This screening test is designed to provide initial information on potential reproductive and developmental effects, while also gathering data on repeated dose toxicity, making it an efficient use of resources and animals.^{[10][12]}

Objective: To generate preliminary data on the effects of repeated exposure on male and female reproductive performance (e.g., fertility, gestation) and on the development of offspring.

Methodology:

- Study Design: Similar to TG 407, but with added endpoints. Animals (typically rats) are dosed for a pre-mating period, during mating, gestation, and lactation.
- Parental Effects: In addition to standard repeated dose toxicity observations, reproductive parameters like estrous cycles, mating behavior, fertility, gestation length, and parturition are recorded.
- Offspring Effects: Offspring are examined for viability, clinical signs, body weight, and external abnormalities.
- Interpretation: The results provide an indication of whether a more extensive, multi-generational reproductive toxicity study is necessary. The causality is established by comparing reproductive success and offspring health in treated groups to the control group.

Conclusion and Forward Strategy

The toxicological profile of **4-Nitro-m-xylene** is currently incomplete. Available data and structural analysis strongly indicate that it is an acutely toxic substance with the potential to cause methemoglobinemia. Significant data gaps exist for repeated dose, genotoxic, carcinogenic, and reproductive effects.

Based on this assessment, the following forward strategy is recommended:

- Confirm Acute Toxicity: Conduct standardized acute toxicity studies (oral, dermal, inhalation) according to OECD guidelines to derive definitive LD50/LC50 values.
- Assess Genotoxicity: Perform the Tier 1 in vitro genotoxicity battery (Ames test, in vitro micronucleus) to screen for mutagenic potential.
- Screen for Systemic and Reproductive Effects: Conduct a combined repeated dose and reproductive/developmental toxicity screening study (OECD TG 422). This will efficiently provide data on target organs, establish a preliminary NOAEL, and indicate any potential for reproductive or developmental harm.

The results of these studies will form the basis for a robust risk assessment and determine the necessity for more extensive long-term studies, such as a 90-day study (OECD 408) or a full carcinogenicity bioassay (OECD 451/453). This structured, data-driven approach ensures regulatory compliance and a thorough understanding of the potential hazards associated with **4-Nitro-m-xylene**.

References

- OECD (2025)
- Chemical-Suppliers.com, **4-Nitro-m-xylene** | CAS 89-87-2, [Link][2]
- Wikipedia, OECD Guidelines for the Testing of Chemicals, [Link][11]
- PubChem, **4-Nitro-m-xylene** | C8H9NO2 | CID 6991, National Center for Biotechnology Inform
- Cole-Parmer (N.D.), Material Safety Data Sheet - **4-Nitro-m-xylene**, 99%, [Link][4]
- Fisher Scientific (2023)
- OECD (2009), OECD Guideline for the Testing of Chemicals 451: Carcinogenicity Studies, [Link][15]
- OECD (2025), OECD Guidelines for the Testing of Chemicals, Section 4, [Link][12]

- Agency for Toxic Substances and Disease Registry (ATSDR) (2007), Toxicological Profile for Xylene, U.S. Department of Health and Human Services, [Link][8]
- National Center for Biotechnology Information (NCBI) (N.D.)
- Kandy, P. E., et al. (2014), A review of environmental and occupational exposure to xylene and its health concerns, Critical Reviews in Toxicology, [Link][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tnjchem.com [tnjchem.com]
- 2. 4-Nitro-m-xylene | CAS 89-87-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Nitro-m-xylene | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [toxicological profile of 4-Nitro-m-xylene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166903#toxicological-profile-of-4-nitro-m-xylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com